Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc
Description
Historical Context and Discovery
Lacto-N-hexaose (LNH), with the structure Galβ1-3GlcNAcβ1-3[Galβ1-4GlcNAcβ1-6]Galβ1-4Glc, was first identified as a naturally occurring human milk oligosaccharide (HMO) through chromatographic isolation and structural characterization studies in the mid-20th century. Early analyses of human milk composition revealed LNH as one of the predominant branched hexasaccharides, though its exact biological roles remained unclear. The compound gained significant attention in glycobiology following advancements in synthetic chemistry, with the first total chemical synthesis achieved in 2019 through a convergent glycosylation strategy. This breakthrough enabled large-scale production of LNH for functional studies, addressing previous limitations posed by scarce natural isolates.
Nomenclature and Classification within Human Milk Oligosaccharides
LNH is systematically classified as a type 1 core HMO due to its characteristic lacto-N-biose (Galβ1-3GlcNAc) motifs. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature designates it as:
Galβ1-3GlcNAcβ1-3[Galβ1-4GlcNAcβ1-6]Galβ1-4Glc
This places LNH within the "core IV" category of HMO structural classifications, distinguished by its asymmetrical branching pattern.
Table 1: Classification of LNH within HMO Core Structures
| Core Structure | Abbreviation | Key Structural Features |
|---|---|---|
| Lacto-N-tetraose | LNT | Linear Galβ1-3GlcNAcβ1-3Galβ1-4Glc |
| Lacto-N-neotetraose | LNnT | Linear Galβ1-4GlcNAcβ1-3Galβ1-4Glc |
| Lacto-N-hexaose | LNH | Branched Galβ1-3GlcNAcβ1-3[Galβ1-4GlcNAcβ1-6]Galβ1-4Glc |
| Lacto-N-neohexaose | LNnH | Branched Galβ1-4GlcNAcβ1-3[Galβ1-4GlcNAcβ1-6]Galβ1-4Glc |
Data adapted from structural classifications in human milk glycobiology.
Structural Overview and Significance in Glycobiology
The LNH molecule exhibits a complex architecture with:
- Molecular formula : C$${40}$$H$${68}$$N$${2}$$O$${31}$$
- Molecular weight : 1072.96 Da (average mass)
- Key structural features :
Table 2: Glycosidic Linkages in LNH
| Position | Linkage Type | Frequency in HMOs |
|---|---|---|
| Galβ1-3GlcNAc | β1-3 | Characteristic of type 1 chains |
| Galβ1-4GlcNAc | β1-4 | Hallmark of type 2 chains |
| GlcNAcβ1-6Gal | β1-6 | Branch-forming linkage |
This unique combination of linear and branched elements makes LNH a critical structural prototype for studying host-microbe interactions. The compound serves as both a microbial adhesion site and potential prebiotic substrate, with its branched configuration enabling specific binding to lectins and bacterial surface proteins. Recent studies highlight its role in modulating intestinal epithelial responses and supporting bifidobacterial colonization through selective utilization of its β1-3 linked galactose residues.
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H68N2O31/c1-10(49)41-19-26(58)33(71-38-29(61)27(59)22(54)14(5-45)66-38)17(8-48)68-36(19)64-9-18-25(57)35(31(63)40(69-18)70-32(13(52)4-44)21(53)12(51)3-43)73-37-20(42-11(2)50)34(24(56)16(7-47)65-37)72-39-30(62)28(60)23(55)15(6-46)67-39/h3,12-40,44-48,51-63H,4-9H2,1-2H3,(H,41,49)(H,42,50)/t12-,13+,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24+,25-,26+,27-,28-,29+,30+,31+,32+,33+,34+,35-,36+,37-,38-,39-,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZMLVPSYYRJNI-WUQAQFCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)CO)OC5C(C(C(C(O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H68N2O31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701044997 | |
| Record name | Lacto-N-hexaose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701044997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1073.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64003-51-6 | |
| Record name | Lacto-N-hexaose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64003-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lacto-N-hexaose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064003516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lacto-N-hexaose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701044997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Structure Assembly
The synthesis begins with the preparation of the aldehydo-glucose acceptor. Periodate oxidation of maltose or cellobiose selectively cleaves the C3–C4 bond of the reducing-end glucose, generating an aldehyde group. This is followed by enzymatic elongation:
Step 1: Formation of Gal(β1-4)aldehydo-Glc
Step 2: Extension to Gal(β1-3)GlcNAc(β1-3)Gal(β1-4)aldehydo-Glc
Branching via β1-6-Linked GlcNAc
The β1-6 branch is introduced using a dual-enzyme system:
Step 3: β1-6-GlcNAc Transfer
Step 4: Extension of the Branch to Gal(β1-4)GlcNAc
-
Gal addition : GalT-1 attaches galactose to the β1-6-linked GlcNAc.
-
Final GlcNAc addition : H. pylori β3GlcNAcT extends the branch with a terminal GlcNAc.
Critical Reaction Parameters
Enzyme Selection and Optimization
Donor Stability and Recycling
-
UDP-GlcNAc and UDP-Gal degrade by 15–20% over 24 hours at 25°C.
-
Phosphatase inhibitors (e.g., sodium fluoride) improve donor longevity.
Analytical Validation
Mass Spectrometry
Chemical Reactions Analysis
Types of Reactions
Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the aldehyde group, leading to the formation of carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Specific hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction specificity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the aldehyde group results in the formation of a carboxylic acid derivative, while reduction yields an alcohol derivative .
Scientific Research Applications
Structural Overview
The compound consists of multiple sugar units linked through specific glycosidic bonds. Its structure includes:
- Galactose (Gal) residues
- N-acetylglucosamine (GlcNAc) residues
- Aldehydo-Glucose as a terminal sugar
This intricate structure allows it to interact with various biological molecules, facilitating its diverse functions.
Immunology
Role in Immune Response
Glycans play a crucial role in modulating immune responses. The specific structure of Gal(b1-3)GlcNAc can influence the binding affinity to lectins and receptors on immune cells, thereby affecting cell signaling pathways involved in immune activation and regulation.
Case Study: Glycan-Based Vaccines
Research indicates that glycans similar to Gal(b1-3)GlcNAc are used in the development of glycan-based vaccines. These vaccines enhance the immune response against pathogens by mimicking the glycan structures present on their surfaces, leading to improved vaccine efficacy.
Cancer Research
Tumor Microenvironment Interaction
The presence of specific glycans, including Gal(b1-3)GlcNAc, has been linked to tumor progression. Tumor cells often express altered glycosylation patterns that facilitate metastasis and immune evasion.
Case Study: Glycan Profiling in Cancer
Studies have shown that profiling glycans in cancer tissues can provide insights into tumor behavior and patient prognosis. The detection of specific glycan structures can serve as biomarkers for early cancer diagnosis or therapeutic targets.
Drug Delivery Systems
Targeted Drug Delivery
Glycans like Gal(b1-3)GlcNAc can be utilized to enhance the specificity of drug delivery systems. By conjugating drugs to glycan structures, researchers can improve targeting to specific cell types, such as cancer cells or immune cells.
Case Study: Glyco-Conjugates
Recent advancements have demonstrated the use of glyco-conjugates in delivering chemotherapeutic agents directly to tumor cells, minimizing systemic toxicity and enhancing therapeutic efficacy.
Cell Signaling
Modulation of Cellular Processes
Glycans are essential in mediating cell-cell interactions and signaling pathways. The specific arrangement of sugars in Gal(b1-3)GlcNAc influences its ability to participate in signaling cascades that regulate cellular functions such as proliferation and differentiation.
Case Study: Glycan-Mediated Signaling
Research has highlighted how alterations in glycosylation patterns can affect signaling pathways in stem cells, influencing their differentiation potential and regenerative capabilities.
Data Table: Applications Overview
| Application Area | Description | Relevant Case Studies |
|---|---|---|
| Immunology | Modulates immune responses through receptor interactions | Glycan-based vaccines |
| Cancer Research | Influences tumor progression and metastasis | Glycan profiling for cancer diagnosis |
| Drug Delivery Systems | Enhances targeted delivery of therapeutics | Use of glyco-conjugates for chemotherapy |
| Cell Signaling | Affects cellular processes through signaling pathways | Glycan-mediated signaling in stem cells |
Mechanism of Action
The mechanism of action of Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc involves its interaction with specific molecular targets, such as lectins and glycan-binding proteins . These interactions can modulate various biological pathways, including cell signaling and immune responses . The compound’s structure allows it to bind selectively to these targets, influencing their activity and function .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Type 1 vs. Type 2 Chain-Containing Glycans
The target compound integrates type 1 (Galβ1-3GlcNAc) and type 2 (Galβ1-4GlcNAc) chains, unlike glycans that exclusively feature one chain type (Table 1).
Key Insight : The hybrid structure enhances versatility in molecular recognition, allowing interactions with both type 1- and type 2-specific lectins or pathogens .
Comparison with Human Milk Oligosaccharides (HMOs)
HMOs, such as lacto-N-tetraose (LNT), share the lactose core (Galβ1-4Glc) but lack the aldehydo-Glc and complex branching of the target compound (Table 2).
Key Insight : The aldehydo-Glc group offers unique applications in synthetic glycobiology, unlike HMOs, which prioritize fucosylation for pathogen blocking .
Pathogen-Associated Glycans
The target compound’s Galβ1-3GlcNAc motif resembles glycans on Neisseria meningitidis LPS, which bind DC-SIGN on dendritic cells . However, unlike Schistosoma mansoni glycosphingolipids (Galβ1-4[Fucα1-3]GlcNAc), the absence of fucose reduces cross-reactivity with anti-parasite antibodies .
Functional Implications
Antigenic Properties
Monoclonal antibodies targeting type 1 or type 2 chains (e.g., anti-sialyl Lewis a) show differential recognition, implying the hybrid structure could evade immune detection or serve as a cancer-specific epitope .
Biological Activity
The compound Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc is a complex glycan that plays significant roles in biological processes, particularly in cell-cell interactions, immune responses, and pathogen recognition. Understanding its biological activity is crucial for insights into glycoscience and potential therapeutic applications.
Structural Characteristics
The structure of the compound can be represented as follows:
This structure consists of multiple sugar units linked by specific glycosidic bonds, which influence its biological functions.
1. Cell Adhesion and Signaling
Glycans like Gal(b1-3)GlcNAc are known to mediate cell adhesion through interactions with lectins and other glycan-binding proteins. Studies have shown that this compound enhances the adhesion of certain immune cells to endothelial cells, facilitating immune surveillance and response .
2. Immune Response Modulation
The presence of specific glycan structures can modulate immune responses. For instance, the terminal Gal residues in this compound can interact with receptors on immune cells, influencing cytokine production and T-cell activation. Research indicates that such glycans can either promote or inhibit inflammatory responses depending on their structural context .
3. Pathogen Recognition
Glycans play a pivotal role in the recognition of pathogens. The specific arrangement of Gal and GlcNAc units in this compound has been shown to bind to lectins on the surfaces of various pathogens, including bacteria and viruses, thereby mediating host-pathogen interactions . This binding can be critical for pathogen entry or evasion of the immune system.
Case Study 1: Role in Cancer Metastasis
A study investigated the role of Gal(b1-3)GlcNAc in cancer metastasis. It was found that this glycan enhances the metastatic potential of cancer cells by promoting their adhesion to the extracellular matrix and facilitating their migration through tissues .
| Glycan Structure | Effect on Metastasis | Reference |
|---|---|---|
| Gal(b1-3)GlcNAc | Increased adhesion and migration | |
| Control (no glycan) | Reduced adhesion |
Case Study 2: Viral Infections
Another research focused on the interaction between this glycan and viral proteins. It was observed that viruses exploit these glycans for entry into host cells. The study highlighted how altering the glycosylation patterns could potentially serve as a therapeutic strategy to inhibit viral infections .
Table: Summary of Biological Activities
Q & A
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign linkage-specific signals (e.g., anomeric protons for β1-3 vs. β1-4/6 linkages) using 2D - HSQC and NOESY spectra. For example, β1-6 branching (GlcNAc(b1-6)) generates distinct chemical shifts compared to β1-3/4 linkages .
- Mass Spectrometry (MS) : Use tandem MS (MS/MS) with collision-induced dissociation (CID) to identify branch-specific fragments. Tools like CandyCrunch predict fragment masses (e.g., Y-ions for β1-6 branches at m/z 546.19) and map them to Domon-Costello nomenclature .
- Glycan Visualization : Render structures with DrawGlycan-SNFG by inputting IUPAC-condensed sequences (e.g.,
Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal) to confirm branching topology .
What enzymatic pathways are involved in the biosynthesis of this glycan’s core structure?
Q. Methodological Answer :
- Core Assembly :
- Terminal Modifications :
- Experimental Validation : Knockout cell lines (e.g., CRISPR-Cas9 for GCNT1) combined with LC-MS profiling can confirm enzyme roles .
How can contradictions in glycan abundance data (e.g., MS vs. ELISA) be resolved for this compound?
Q. Methodological Answer :
- Source of Contradictions :
- Ion Suppression in MS : Co-eluting glycans may suppress ionization. Use hydrophilic interaction chromatography (HILIC) to improve separation .
- Antibody Cross-Reactivity : ELISA may detect epitopes shared with structurally similar glycans (e.g., Lewis x/y). Validate with glycan microarrays containing pure standards (e.g., Glycochip ) .
- Integrated Workflow :
What computational tools are available to model interactions between this glycan and lectins/antibodies?
Q. Methodological Answer :
- Molecular Dynamics (MD) : Use CHARMM-GUI Membrane Builder to simulate glycan-lectin complexes in lipid bilayers. Predefined glycolipid templates (e.g., GM1 analogs) can guide force field parameters .
- Docking Studies : AutoDock Vina or GLYCAM-Web predict binding poses using glycan structure files (SMILES/SDF) generated via GlyLES from IUPAC sequences .
- Epitope Mapping : UniLectin3D database provides 3D structures of lectins complexed with glycans like Gal(b1-3)GlcNAc for comparative analysis .
How does the aldehydo-Glc terminus influence this glycan’s reactivity in conjugation assays?
Q. Methodological Answer :
- Chemical Reactivity : The aldehyde group enables site-specific conjugation via hydrazone or oxime ligation.
- Optimized Protocol :
React with aminooxy-biotin (10 mM, pH 5.0, 4°C, 12 hr).
Purify via size-exclusion chromatography to remove excess reagent .
- Biological Implications : Aldehyde-terminated glycans exhibit reduced binding to galectins (e.g., Gal-3 ) due to altered terminal conformation, validated via surface plasmon resonance (SPR) .
What strategies are recommended for resolving isomeric glycan structures with identical mass (e.g., β1-3 vs. β1-4 linkages)?
Q. Methodological Answer :
- Chromatography : Use Porous Graphitic Carbon (PGC) columns, which separate isomers based on hydrophobicity (e.g., β1-3 vs. β1-4 Gal-GlcNAc) .
- Ion Mobility Spectrometry (IMS) : Differentiate isomers via collision cross-section (CCS) values. For example, β1-6 branches exhibit higher CCS than linear β1-4 .
- Enzymatic Digestion : Treat with linkage-specific enzymes (e.g., endo-β1-4-galactosidase vs. endo-β1-3-galactosidase ) and monitor cleavage via MS .
How can the role of this glycan in disease mechanisms (e.g., cancer metastasis) be experimentally tested?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
